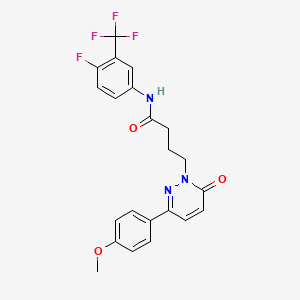

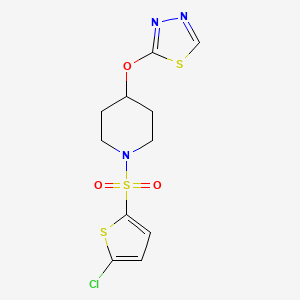

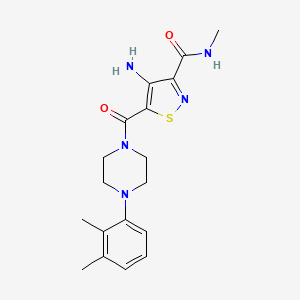

5-chloro-N-((tetrahydrofuran-2-yl)methyl)-4-tosylthiazol-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-N-((tetrahydrofuran-2-yl)methyl)-4-tosylthiazol-2-amine is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a thiazole derivative that has a tosyl group and a tetrahydrofuran-2-ylmethyl group attached to the nitrogen and sulfur atoms, respectively.

Scientific Research Applications

DFT, Molecular Docking, and Experimental Inquisitions

A study on a molecule with potential I1 imidazoline receptor agonist properties highlighted the use of experimental (FT-IR, FT-Raman, and NMR) and theoretical (DFT) techniques to investigate the molecular structure. The study aimed to understand its biological activity, particularly its anti-hypertensive potential, through quantum mechanical calculations and molecular docking against different proteins for ligand action. This approach provides a comprehensive understanding of the compound's stability, charge distribution, and electronic properties relevant to biological, pharmaceutical, and medicinal research (S. Aayisha et al., 2019).

Synthesis and Crystal Structure of Energetic Material Precursors

Another study focused on the synthesis and characterization of an energetic material precursor, highlighting the structural determination through NMR, IR, DSC, and X-ray crystallography. This research provides insights into the molecular interactions and stability of such compounds, which are critical for the development of energetic materials (Ying-Jie Zhu et al., 2021).

Green Chemistry Approach to Synthesis

A green chemistry approach was explored for the synthesis of 1,2,4,5-tetrasubstituted imidazoles, utilizing a Brønsted acidic ionic liquid as a novel and reusable catalyst. This solvent-free method emphasizes the importance of environmentally friendly synthesis routes in the development of new compounds, offering a sustainable alternative to traditional synthetic methods (A. Davoodnia et al., 2010).

Photochemical Studies

Photochemical behavior of methyl-substituted 5-aminotetrazoles was investigated to understand the influence of structural variations on reaction pathways. This study contributes to the field by identifying unique reaction pathways and products based on the position of methyl substituents, offering insights into the photochemistry of tetrazoles relevant for material science and organic synthesis (A. Ismael et al., 2016).

properties

IUPAC Name |

5-chloro-4-(4-methylphenyl)sulfonyl-N-(oxolan-2-ylmethyl)-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClN2O3S2/c1-10-4-6-12(7-5-10)23(19,20)14-13(16)22-15(18-14)17-9-11-3-2-8-21-11/h4-7,11H,2-3,8-9H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDMPWYLYNZCOLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)NCC3CCCO3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

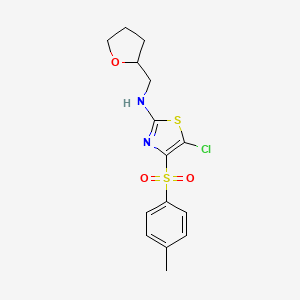

![N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B3008792.png)

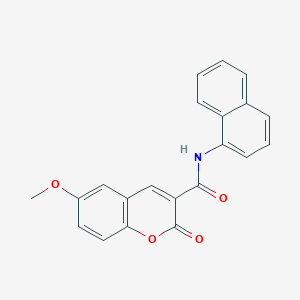

![1-(2,5-Dimethylphenyl)-4-{5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperazine](/img/structure/B3008796.png)

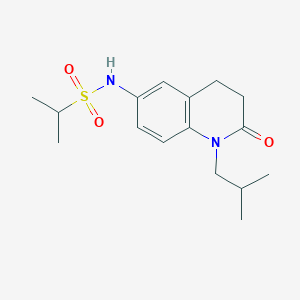

![2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B3008799.png)

![4-[3-(Diethylamino)-3-oxopropyl]benzenesulfonyl fluoride](/img/structure/B3008805.png)